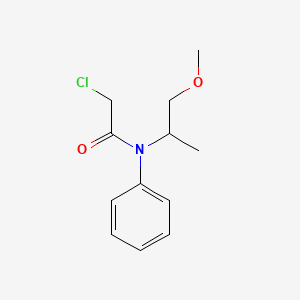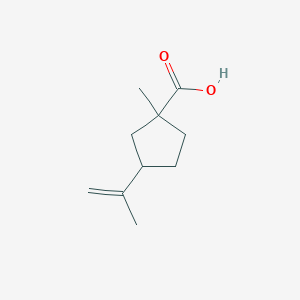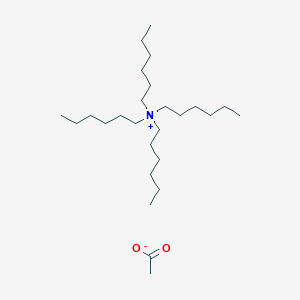
N,N,N-Trihexylhexan-1-aminium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trihexylhexan-1-aminium acetate is a quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial applications. The acetate form of this compound indicates that it is paired with an acetate anion, which can influence its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trihexylhexan-1-aminium acetate typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react trihexylamine with hexyl bromide in the presence of a base to form the quaternary ammonium bromide. This intermediate can then be treated with sodium acetate to exchange the bromide ion for an acetate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trihexylhexan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the quaternary ammonium group.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The acetate ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Ion exchange resins or solutions of other salts (e.g., sodium chloride) can facilitate the substitution of the acetate ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions will yield different quaternary ammonium salts depending on the anion introduced.
Applications De Recherche Scientifique
N,N,N-Trihexylhexan-1-aminium acetate has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and membrane studies.
Medicine: It can be used in drug formulation to enhance the solubility and bioavailability of certain drugs.
Industry: The compound is used in the formulation of detergents, disinfectants, and fabric softeners.
Mécanisme D'action
The mechanism of action of N,N,N-Trihexylhexan-1-aminium acetate is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability or cell lysis. This property is exploited in both biological research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Triethylhexan-1-aminium acetate
- N,N,N-Trimethylhexan-1-aminium acetate
- N,N,N-Trihexylhexan-1-aminium chloride
Uniqueness
N,N,N-Trihexylhexan-1-aminium acetate is unique due to its specific alkyl chain length and the presence of the acetate anion. These characteristics influence its solubility, reactivity, and surfactant properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Numéro CAS |
36368-79-3 |
|---|---|
Formule moléculaire |
C26H55NO2 |
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
tetrahexylazanium;acetate |
InChI |
InChI=1S/C24H52N.C2H4O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-2(3)4/h5-24H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
OVEGCWNSHIHZJK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


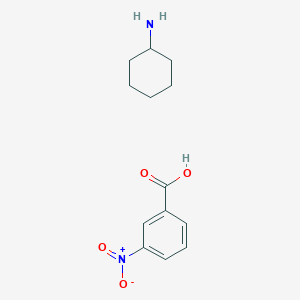
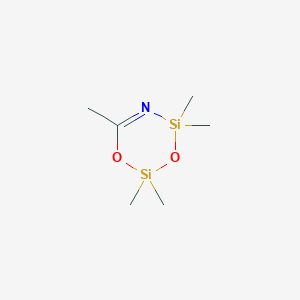
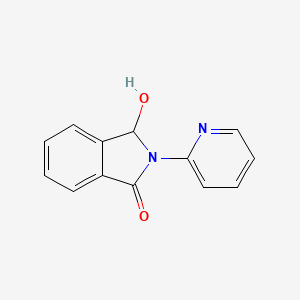
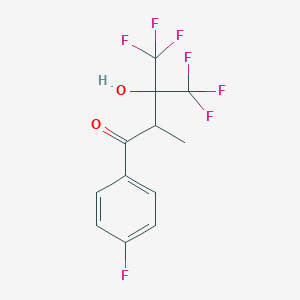
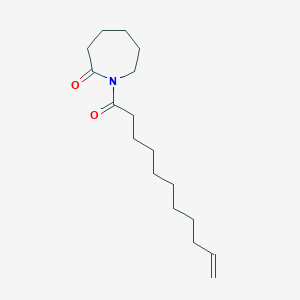
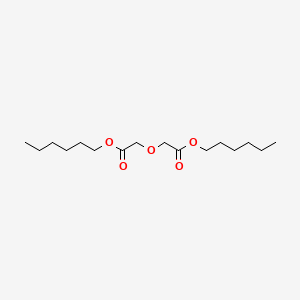
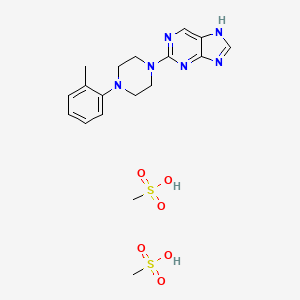
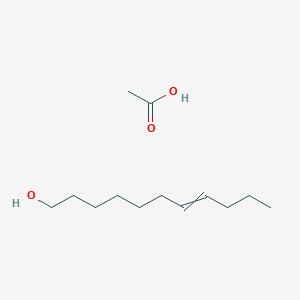
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)

![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
